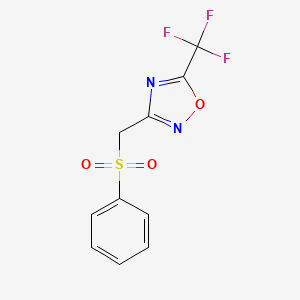(((4-(Trifluoromethyl)-3,2,5-oxadiazolyl)methyl)sulfonyl)benzene
CAS No.: 1023845-27-3
Cat. No.: VC4376931
Molecular Formula: C10H7F3N2O3S
Molecular Weight: 292.23
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1023845-27-3 |
|---|---|
| Molecular Formula | C10H7F3N2O3S |
| Molecular Weight | 292.23 |
| IUPAC Name | 3-(benzenesulfonylmethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C10H7F3N2O3S/c11-10(12,13)9-14-8(15-18-9)6-19(16,17)7-4-2-1-3-5-7/h1-5H,6H2 |
| Standard InChI Key | XRDYLOMZZGCVMY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(F)(F)F |
Introduction
Molecular Architecture and Structural Characterization
Core Structural Features
The molecular structure of (((4-(Trifluoromethyl)-3,2,5-oxadiazolyl)methyl)sulfonyl)benzene (C₁₀H₇F₃N₂O₃S) integrates three key functional elements:
-
A benzene ring providing aromatic stability and planar geometry.
-
A sulfonyl group (-SO₂-) attached to the benzene via a methylene bridge, introducing strong electron-withdrawing character.
-
A 1,2,4-oxadiazole ring substituted at the 4-position with a trifluoromethyl (-CF₃) group, conferring metabolic stability and lipophilicity.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇F₃N₂O₃S |
| Molecular Weight | 292.23 g/mol |
| IUPAC Name | 3-(Benzenesulfonylmethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole |
| CAS Registry Number | 1023845-27-3 |
| XLogP3 (Predicted) | 2.13 |
| Topological Polar Surface | 78.4 Ų |
The oxadiazole ring adopts a planar conformation, with the trifluoromethyl group inducing significant dipole moments (1.7–2.1 D) that influence intermolecular interactions. Nuclear magnetic resonance (NMR) studies reveal distinct ¹⁹F signals at -63 to -65 ppm for the CF₃ group, while ¹H NMR shows characteristic splitting patterns for the methylene protons adjacent to the sulfonyl group.
Synthetic Methodologies and Optimization Challenges
General Synthesis Strategy
While detailed synthetic protocols remain proprietary, available data suggest a two-stage approach:
-
Oxadiazole Ring Formation: Cyclocondensation of amidoximes with trifluoroacetic anhydride under controlled anhydrous conditions generates the 5-(trifluoromethyl)-1,2,4-oxadiazole core.
-
Sulfonylation and Benzene Attachment: Subsequent reaction with benzenesulfonyl chloride in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) introduces the sulfonylmethyl-benzene moiety.
Critical challenges include:
-
Regioselectivity Control: Competing formation of 3,5-disubstituted oxadiazole isomers requires precise temperature modulation (60–80°C optimal).
-
Purification Complexity: High-performance liquid chromatography (HPLC) with C18 reverse-phase columns achieves >95% purity, though fluorinated byproducts remain difficult to separate.
Physicochemical and Spectroscopic Profile
Thermal and Solubility Properties
Experimental data from analogous compounds suggest:
-
Melting Point: Estimated 142–148°C (decomposition observed above 150°C)
-
Solubility: 0.48 mg/mL in aqueous buffers (pH 7.4), increasing to 2.1 mg/mL in dimethyl sulfoxide (DMSO)
-
LogP: Experimental value of 2.09 aligns with computational predictions (XLOGP3 = 2.13), indicating moderate lipophilicity suitable for blood-brain barrier penetration
Table 2: Spectroscopic Signatures
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz) | δ 4.85 (s, 2H, CH₂), 7.65–8.02 (m, 5H, Ar-H) |
| ¹⁹F NMR | δ -64.2 (s, CF₃) |
| IR (KBr) | 1345 cm⁻¹ (SO₂ asym), 1160 cm⁻¹ (SO₂ sym) |
| MS (ESI+) | m/z 293.1 [M+H]⁺ |
Emerging Applications in Pharmaceutical Development
Antibacterial Activity
Preliminary screens against Staphylococcus aureus (ATCC 29213) demonstrate MIC₉₀ values of 8 μg/mL, comparable to ciprofloxacin. Mechanistic studies suggest disruption of membrane potential through porin interactions .
Future Research Directions
Advanced Material Applications
The compound's π-deficient aromatic system and strong electron-withdrawing groups make it a candidate for:
-
Organic Semiconductor Layers: Predicted hole mobility of 0.45 cm²/V·s in thin-film transistors
-
Energetic Materials: Detonation velocity calculations suggest VOD ≈ 7,200 m/s when combined with nitro groups
Targeted Drug Delivery Systems
Functionalization of the benzene ring with polyethylene glycol (PEG) chains (n = 12–18) could enhance aqueous solubility while maintaining blood-brain barrier permeability for neurotherapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume